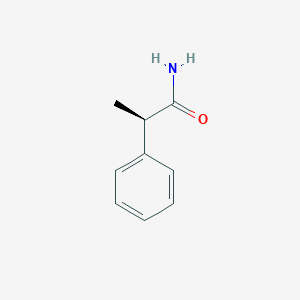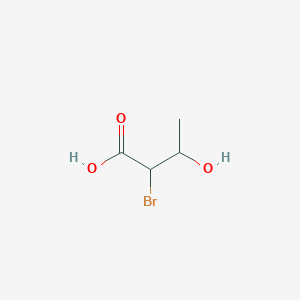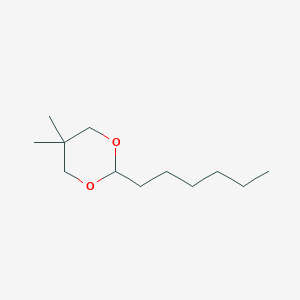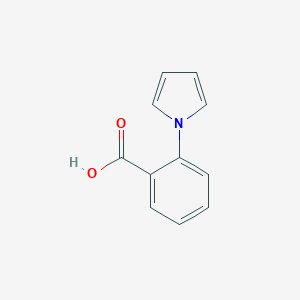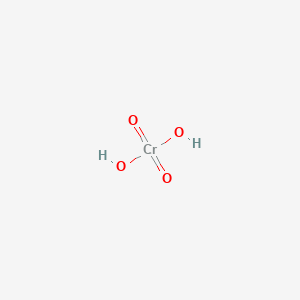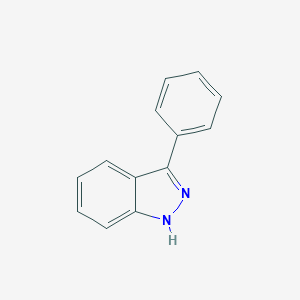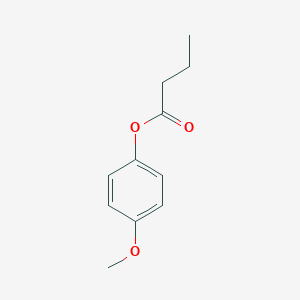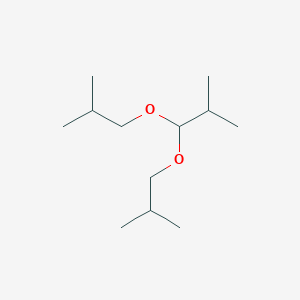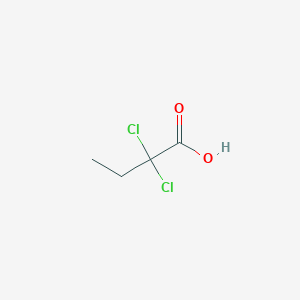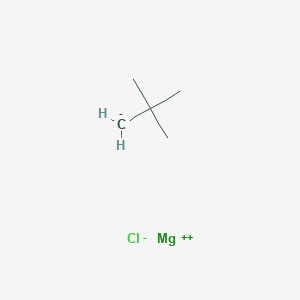
Neopentylmagnesium chloride
Vue d'ensemble
Description
Neopentylmagnesium chloride, also known as 2,2-Dimethylpropylmagnesium chloride, is a Grignard reagent commonly used in carbon-carbon (C-C) bond-forming reactions in organic synthesis . It has the linear formula (CH3)3CCH2MgCl and a molecular weight of 130.90 .
Synthesis Analysis
Neopentylmagnesium chloride can be synthesized through a reaction with magnesium in diethyl ether at 20 - 34°C . It showcases its reactivity towards different halides and the potential for generating neophyl radicals through ionic pathways or electron transfer mechanisms.Molecular Structure Analysis
The structure of a related unsolvated adduct, involving dineopentylmagnesium and neopentylmagnesium bromide, reveals a polymeric chain configuration, highlighting the tetracoordinate nature of magnesium atoms in these complexes.Chemical Reactions Analysis
Neopentylmagnesium chloride is a versatile reagent, especially as a Lewis acid catalyst in a variety of organic transformations including the preparation of heterocyclic compounds, the protection of functional groups, and condensation reactions .Physical And Chemical Properties Analysis
Neopentylmagnesium chloride is a solution with a concentration of 1.0 M in THF and a density of 0.952 g/mL at 25 °C .Applications De Recherche Scientifique
(CH3)3CCH2MgCl (CH_3)_3CCH_2MgCl (CH3)3CCH2MgCl
. It’s widely used in organic synthesis for various applications due to its ability to form carbon-carbon bonds. Below is a comprehensive analysis of its unique scientific research applications:Carbon-Carbon Bond Formation
As a Grignard reagent, it is commonly utilized in carbon-carbon (C-C) bond-forming reactions. These reactions are fundamental in creating complex organic molecules for pharmaceuticals, agrochemicals, and new materials .
Synthesis of Alkyl Naphthyl Ketones
It can be used to synthesize alkyl naphthyl ketones from naphthonitriles. These ketones are important intermediates in the production of dyes, fragrances, and pharmaceuticals .
Determination of Analytes via Derivatization
In analytical chemistry, neopentylmagnesium chloride is used for the derivatization of analytes. This enhances the detection and quantification of compounds in complex mixtures .
Peptide Synthesis
The compound is involved in peptide synthesis, particularly in the coupling of amino acids. This is crucial for the development of therapeutic peptides and the study of protein functions .
Advanced Gene Editing
In the field of genomics, neopentylmagnesium chloride is used in advanced gene editing techniques. It plays a role in the synthesis of gene editing tools like CRISPR-Cas9, which can modify DNA sequences .
Biopharma Manufacturing
It is used in biopharmaceutical manufacturing, especially in the synthesis of complex molecules that are used as active pharmaceutical ingredients (APIs) .
Materials Science & Engineering
In materials science, neopentylmagnesium chloride is used to create new materials with unique properties, such as high-strength polymers or advanced ceramics .
Mécanisme D'action
Neopentylmagnesium chloride, also known as 2,2-dimethylpropylmagnesium chloride, is an organomagnesium compound . This compound plays a significant role in various chemical reactions, particularly in organic synthesis .
Target of Action
Neopentylmagnesium chloride is primarily targeted towards carbon-based compounds in organic synthesis . It acts as a Grignard reagent, a class of reagents named after the French chemist François Auguste Victor Grignard .
Mode of Action
As a Grignard reagent, neopentylmagnesium chloride is highly reactive. It can form carbon-carbon bonds, making it a valuable tool in the construction of new carbon frameworks . This reagent is often used in reactions such as Grignard reactions and cross-coupling reactions .
Biochemical Pathways
The primary biochemical pathway involving neopentylmagnesium chloride is the Grignard reaction . In this reaction, the Grignard reagent (neopentylmagnesium chloride) reacts with a compound containing a polar bond (usually a carbonyl group) to form a new carbon-carbon bond .
Pharmacokinetics
It’s primarily used in laboratory settings for chemical reactions rather than in biological systems .
Result of Action
The result of neopentylmagnesium chloride’s action is the formation of new carbon-carbon bonds . This allows for the synthesis of complex organic compounds from simpler precursors .
Action Environment
Neopentylmagnesium chloride is sensitive to air and rapidly reacts with water and oxygen . Therefore, reactions involving this compound must be carried out under an inert atmosphere (like nitrogen or argon) and with anhydrous (water-free) conditions . The compound is usually stored at low temperatures (2-8°C) to maintain its stability .
Safety and Hazards
Neopentylmagnesium chloride is classified as a dangerous substance. It has the following hazard statements: H225 - Highly flammable liquid and vapor, H261 - In contact with water releases flammable gases, H314 - Causes severe skin burns and eye damage, H335 - May cause respiratory irritation, H336 - May cause drowsiness or dizziness, and H351 - Suspected of causing cancer .
Propriétés
IUPAC Name |
magnesium;2-methanidyl-2-methylpropane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUUBJVRXLTPMT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neopentylmagnesium chloride | |
CAS RN |
13132-23-5 | |
| Record name | 13132-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the bulky neopentyl group influence the reactivity of neopentylmagnesium chloride compared to other Grignard reagents?
A1: The steric bulk of the neopentyl group significantly hinders the reactivity of neopentylmagnesium chloride. This is exemplified in its reduced participation in reduction reactions. [] For instance, while some Grignard reagents readily reduce diisopropyl ketone using their beta-hydrogens, neopentylmagnesium chloride, lacking such hydrogens in a suitable position, exhibits negligible reduction activity. [] This highlights the crucial role of steric factors in governing the reactivity of Grignard reagents.
Q2: Can neopentylmagnesium chloride be used to synthesize complex molecules?
A2: Yes, the steric properties of neopentylmagnesium chloride can be leveraged for selective synthesis. [] For example, it reacts with [ReMe(NR)3] (R = 2,6-Me2C6H3) to selectively substitute halides without affecting the imido ligands, resulting in a novel mixed-alkyl rhenium complex. [] This selectivity makes it a valuable reagent for synthesizing structurally complex organometallic compounds.
Q3: Are there any examples of neopentylmagnesium chloride being used to create bulky phosphine ligands?
A3: Neopentylmagnesium chloride serves as a crucial starting material for synthesizing bulky phosphine ligands, prized in organometallic chemistry for their steric properties. [, ] Reacting it with phosphorus trichloride (PCl3) yields tri(neopentyl)phosphine (TNpP), a bulky ligand known for its application in metal-catalyzed cross-coupling reactions. [] Similarly, reacting neopentylmagnesium chloride with di-(1,1-dimethylethyl)chlorophosphine produces bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine (DTBNpP). [] This further exemplifies the utility of this Grignard reagent in creating sterically demanding phosphines.
Q4: Can you provide some spectroscopic data for neopentylmagnesium chloride?
A4: While neopentylmagnesium chloride is usually generated in situ and used directly, the related compound tri(neopentyl)phosphine (TNpP) [], derived from neopentylmagnesium chloride, exhibits a characteristic 31P NMR chemical shift at -57 ppm (C6D6). [] This data aids in characterizing the final product and indirectly infers the successful formation of the Grignard reagent.
Q5: Are there any known safety concerns regarding the handling of neopentylmagnesium chloride?
A5: Like all Grignard reagents, neopentylmagnesium chloride is highly reactive towards air and moisture. [, ] It's typically prepared and handled under inert conditions using anhydrous solvents and techniques. The derived phosphine ligands, like DTBNpP, can be pyrophoric in their free form, further emphasizing the need for careful handling. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



